3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one is a chemical compound characterized by its molecular formula and a molecular weight of 254.12 g/mol. This compound is notable for its structural features, including a pyrrolidin-2-one ring substituted with a 4-bromo-3-methylphenyl group and an amino functional group. It is classified as an amino pyrrolidinone, which places it within a broader category of nitrogen-containing heterocycles that are significant in medicinal chemistry due to their biological activities and utility in drug development.
The synthesis of 3-amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one typically involves several key steps:
The molecular structure of 3-amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one can be described as follows:
InChI=1S/C11H12BrN2O/c1-8-7-9(4-5-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
UHABBHGGYQEDDZ-UHFFFAOYSA-N
This structural information is critical for understanding the reactivity and potential interactions of the compound in biological systems .
The reactivity of 3-amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one can be analyzed through various chemical reactions:
The mechanism of action for compounds like 3-amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one is often linked to their ability to interact with biological targets, such as enzymes or receptors:
The physical and chemical properties of 3-amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one include:
These properties are essential for determining its applicability in various chemical contexts.
The applications of 3-amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one primarily lie within scientific research:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: